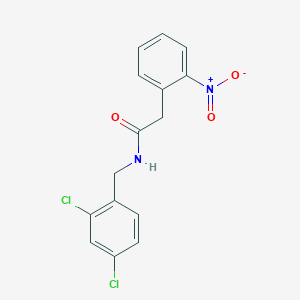![molecular formula C19H21FN2O3 B5823706 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone, also known as F13714, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone involves the inhibition of various enzymes and proteins involved in disease processes. For example, in cancer research, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted research. However, one limitation is the lack of clinical data on the compound, which makes it difficult to extrapolate its effects to humans.
Direcciones Futuras
There are several future directions for research on 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer or Alzheimer's disease. Another area of interest is the development of more potent and selective analogs of the compound, which could improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other disease areas.
Métodos De Síntesis
The synthesis of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone involves the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-(chloromethyl)benzoyl chloride in the presence of a base. The resulting product is then treated with butyllithium and a suitable reagent to form the final compound.
Aplicaciones Científicas De Investigación
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease research, it has been found to reduce the accumulation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
1-[3-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-2-4-17(23)14-6-7-16(15(20)13-14)21-8-10-22(11-9-21)19(24)18-5-3-12-25-18/h3,5-7,12-13H,2,4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYENGGTBNCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)
![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)

![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)